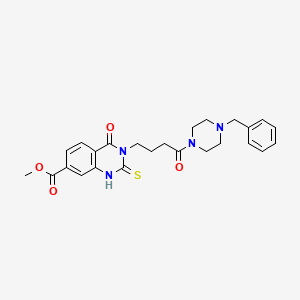

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Descripción

Propiedades

Fórmula molecular |

C25H28N4O4S |

|---|---|

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34) |

Clave InChI |

MKIAOYWIHWGIID-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 3-(4-(4-bencilpiperazin-1-il)-4-oxobutíl)-4-oxo-2-tioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo normalmente implica varios pasos. Un enfoque común es la aminación reductora de un compuesto precursor con bencilpiperazina. Esta reacción se lleva a cabo a menudo utilizando cianoborohidruro de sodio en metanol como agente reductor . El intermedio resultante se somete entonces a reacciones adicionales para introducir los grupos tioxo y quinazolina.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, se aplican los principios generales de la síntesis orgánica a gran escala. Estos incluyen la optimización de las condiciones de reacción para el rendimiento y la pureza, el uso de reactivos rentables y la implementación de técnicas de purificación eficientes como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-(4-(4-bencilpiperazin-1-il)-4-oxobutíl)-4-oxo-2-tioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo puede experimentar diversas reacciones químicas, incluyendo:

Oxidación: El grupo tioxo puede oxidarse para formar sulfoxidos o sulfonas en condiciones apropiadas.

Reducción: Los grupos carbonilo en los anillos de quinazolina y piperazina pueden reducirse a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo bencilo puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente como agentes oxidantes.

Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo tioxo puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound features a quinazoline core , which is known for a variety of biological activities:

- Antimicrobial Activity : Quinazoline derivatives have been shown to exhibit antimicrobial properties. The incorporation of the piperazine moiety may enhance this activity by improving solubility and bioavailability.

- Anticancer Potential : Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory effects, which are common among quinazoline derivatives. This could be beneficial in treating conditions characterized by inflammation.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Quinazoline Core : Synthesized through cyclization reactions involving anthranilic acid derivatives.

- Introduction of the Piperazine Moiety : Achieved via nucleophilic substitution reactions with benzylpiperazine derivatives.

- Attachment of the Oxobutyl Group : Conducted through alkylation reactions using alkyl halides.

- Esterification : Finalized by esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of similar compounds in cancer treatment:

- A study on substituted triazole-piperazine conjugates demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the piperazine structure can lead to enhanced anticancer activity .

- Another research focused on quinoxaline derivatives showed promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division .

These findings suggest that methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may also exhibit similar therapeutic effects.

Mecanismo De Acción

El mecanismo de acción del 3-(4-(4-bencilpiperazin-1-il)-4-oxobutíl)-4-oxo-2-tioxo-1,2,3,4-tetrahidroquinazolina-7-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad o modulando su función. Por ejemplo, se ha demostrado que inhibe las enzimas oxidorreductasas estabilizando el complejo enzima-inhibidor a través de interacciones hidrofóbicas . Esta inhibición puede conducir a efectos antimicrobianos y antifúngicos.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Quinazoline Derivatives

Table 1: Core Structure and Substituent Analysis

Comparison with Ester-Containing Heterocyclic Compounds

Table 2: Ester Functionalization in Heterocycles

Key Observations :

- The mono-methyl ester in the target compound offers a balance between lipophilicity and molecular weight (MW ~500 g/mol), contrasting with the bulkier diethyl esters in the imidazopyridine derivative (MW ~600 g/mol, ).

- Ethyl esters in I-6473 and related compounds () suggest a trade-off between metabolic stability and esterase susceptibility compared to the methyl ester in the target compound.

Impact of Piperazine and Benzyl Substituents

The 4-benzylpiperazine moiety in the target compound distinguishes it from analogs with simpler alkyl or aryl substituents:

Physicochemical Properties and Bioactivity Insights

Table 3: Estimated Properties vs. Analogs

Key Insights :

- The target compound’s methyl ester and benzylpiperazine side chain synergize to optimize lipophilicity and target engagement, contrasting with the polar carboxylic acid in Compound 33 (a known soluble epoxide hydrolase inhibitor, ).

Actividad Biológica

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 396.49 g/mol. Its IUPAC name reflects its complex nature:

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is crucial for binding interactions that modulate biological pathways. Research indicates that the compound can inhibit specific enzyme activities and alter receptor signaling, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of related compounds in the same class. For instance, derivatives of tetrahydroquinazoline have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.015 | 0.030 |

| Staphylococcus aureus | 0.008 | 0.020 |

| Escherichia coli | 0.045 | 0.060 |

| Enterobacter cloacae | 0.004 | 0.008 |

The most sensitive strain was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance .

Anticancer Activity

Preliminary studies suggest that compounds similar to methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-tetrahydroquinazoline may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. The exact mechanisms remain under investigation but may involve the inhibition of specific kinases or transcription factors involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various tetrahydroquinazoline derivatives, it was found that compounds with similar structural features exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of related compounds on human cancer cell lines demonstrated significant growth inhibition at micromolar concentrations. The results indicated a potential for these compounds as lead candidates in anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing quinazoline-7-carboxylate derivatives like Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

- Methodology :

- Step 1 : React 2-aminoterephthalic acid derivatives with phenyl isothiocyanate in pyridine at 100°C to form the quinazoline-thione core.

- Step 2 : Introduce substituents (e.g., benzylpiperazine) via nucleophilic substitution or coupling reactions using reagents like 2-chlorobenzyl bromide in DMF with cesium carbonate as a base.

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol.

- Yield Optimization : Typical yields range from 66% to 94% depending on substituent reactivity and solvent polarity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray Crystallography :

- Grow single crystals via slow evaporation (solvent: DMF/water).

- Collect diffraction data using a Bruker D8 VENTURE diffractometer.

- Refine structures with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 (for thermal ellipsoid plots) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm proton environments and carbon backbone (e.g., thioxo group at δ ~160 ppm in ¹³C NMR).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 521.1542) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results in structural analysis?

- Case Example : Discrepancies in piperazine ring conformation (NMR suggests flexibility vs. X-ray showing rigidity).

- Resolution Strategy :

- Apply Cremer-Pople puckering parameters to quantify ring distortion. Calculate amplitude (q) and phase angle (θ) using atomic coordinates from crystallography .

- Compare experimental torsion angles (from X-ray) with DFT-optimized geometries to identify dynamic equilibria in solution .

Q. What strategies improve regioselectivity and yield in the synthesis of analogues with modified piperazine or benzyl groups?

- Regioselectivity :

- Use protecting groups (e.g., Boc for amines) to direct coupling to the quinazoline N-3 position.

- Optimize reaction time and temperature (e.g., 24 hours at 80°C in DMF) to minimize byproducts .

- Yield Enhancement :

- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings.

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

Q. How can computational modeling predict the compound’s interaction with biological targets like soluble epoxide hydrolase (sEH)?

- Protocol :

- Molecular Docking : Use AutoDock Vina to model binding poses in the sEH active site (PDB: 4JZH). Prioritize hydrogen bonds between the carboxylate group and Tyr³⁸³/Asn³⁸⁵.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-benzyl moiety in hydrophobic pockets .

Q. What functional groups are critical for antimicrobial activity in structurally related triazole-quinazoline hybrids?

- SAR Insights :

- Essential Groups : The 2-thioxo group enhances hydrogen bonding with bacterial DNA gyrase.

- Modifiable Sites : Fluorine substitution at C-6 (quinoline) improves lipophilicity and membrane penetration .

- Experimental Validation :

- Synthesize derivatives with -OCH₃ (electron-donating) vs. -CF₃ (electron-withdrawing) groups and test against S. aureus (MIC range: 2–32 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.